6-bromo-2-(4-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(4-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoisoquinoline derivatives. This compound is characterized by the presence of bromine, hydroxyl, and nitro functional groups attached to a benzoisoquinoline core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of isoquinoline derivatives, followed by nitration and subsequent functional group modifications to introduce the hydroxyl and other substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(4-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields quinones, while reduction of the nitro group produces amines.
Scientific Research Applications
6-bromo-2-(4-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-bromoisoquinoline: Shares the bromine and isoquinoline core but lacks the hydroxyl and nitro groups.
2-(4-hydroxyphenyl)isoquinoline: Contains the hydroxyl and isoquinoline core but lacks the bromine and nitro groups.
5-nitroisoquinoline: Contains the nitro and isoquinoline core but lacks the bromine and hydroxyl groups.
Uniqueness
6-bromo-2-(4-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the combination of bromine, hydroxyl, and nitro groups on the benzoisoquinoline core. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H9BrN2O5 |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
6-bromo-2-(4-hydroxyphenyl)-5-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9BrN2O5/c19-16-11-2-1-3-12-15(11)13(8-14(16)21(25)26)18(24)20(17(12)23)9-4-6-10(22)7-5-9/h1-8,22H |
InChI Key |
KUNOVFJLYMHJLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC(=C2Br)[N+](=O)[O-])C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.